N-(2,5-dimethoxyphenyl)propanamide

Description

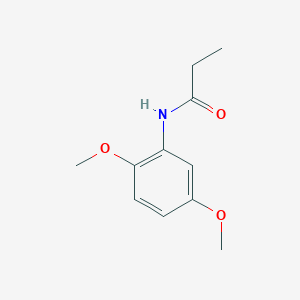

N-(2,5-Dimethoxyphenyl)propanamide is a small organic molecule featuring a propanamide backbone substituted with a 2,5-dimethoxyphenyl group at the nitrogen atom. The compound is synthesized via amide coupling reactions, typically involving 3-(2,5-dimethoxyphenyl)propionic acid and amines under activation by reagents such as CDI (1,1'-carbonyldiimidazole) or T3P® (propylphosphonic anhydride) .

Properties

CAS No. |

154343-47-2 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)propanamide |

InChI |

InChI=1S/C11H15NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H,12,13) |

InChI Key |

MMGJOLVHSCZNTA-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)OC)OC |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Boiling Point : The target compound’s boiling point is estimated via computational methods (Joback) at ~723.7 K .

- Melting Points : Derivatives exhibit significant variability:

Key Research Findings

Electronic Effects : Methoxy groups in the 2,5-positions enhance electron density, improving binding to kinase active sites (e.g., CK1δ) compared to methyl-substituted analogs .

Pharmacophore Flexibility : The propanamide backbone serves as a versatile scaffold; substitution with heterocycles (e.g., benzothiazole in ) or sulfonamides () tailors activity toward diverse targets.

Thermal Stability : Derivatives with extended aromatic systems (e.g., triazoloquinazoline in ) exhibit higher melting points, suggesting improved stability for drug formulation .

Q & A

Basic Question: What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)propanamide, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves acylation of 2,5-dimethoxyaniline with propionyl chloride or anhydride under controlled conditions. Key steps include:

- Amide Coupling : Use of a base (e.g., pyridine or triethylamine) to neutralize HCl generated during the reaction .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity, while excess moisture reduces yield due to hydrolysis of the acylating agent .

- Temperature Control : Reactions conducted at 0–5°C minimize side products like over-acylated derivatives .

Yield optimization requires stoichiometric precision (1:1.2 molar ratio of aniline to acylating agent) and inert atmosphere conditions to prevent oxidation of methoxy groups .

Advanced Question: How can crystallographic data contradictions (e.g., disordered methoxy groups) be resolved during structural elucidation?

Answer:

Disorder in methoxy groups or the propanamide chain can arise from conformational flexibility. Mitigation strategies include:

- Low-Temperature Data Collection : Reduces thermal motion artifacts, improving electron density maps .

- SHELX Refinement : Use of restraints (e.g., DFIX, SIMU) to model disordered regions while maintaining chemically reasonable geometries .

- Twinned Data Handling : For crystals with twinning (common in flexible molecules), the TWIN command in SHELXL refines twin laws and partitions overlapping reflections .

Cross-validation with spectroscopic data (e.g., NMR NOESY for spatial proximity) ensures structural consistency .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ matching theoretical mass (C₁₁H₁₅NO₃: 209.3 g/mol) and fragmentation patterns for structural validation .

Advanced Question: How can conflicting biological activity data (e.g., receptor binding vs. cellular assays) be reconciled for this compound?

Answer:

Discrepancies between in vitro receptor binding and cellular efficacy often arise from:

- Membrane Permeability : LogP values >2 (calculated via HPLC) suggest moderate permeability, but efflux pumps (e.g., P-gp) may reduce intracellular concentrations. Use fluorescent probes (e.g., calcein-AM) to assess transporter activity .

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation of methoxy groups), which may explain reduced cellular activity .

- Off-Target Effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that mask primary target effects .

Basic Question: What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:

- LogP Prediction : Use XlogP3 (PubChem) or ALOGPS for partition coefficient estimation (~2.1), validated via reversed-phase HPLC .

- pKa Determination : DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) predict amide proton pKa ~10.5, critical for solubility profiling .

- Molecular Dynamics (MD) : Simulate solvation in explicit water (e.g., GROMACS) to assess conformational stability and hydration effects .

Advanced Question: How can synthetic byproducts (e.g., chlorinated derivatives) be minimized during scale-up?

Answer:

Chlorinated impurities may form if propionyl chloride is incompletely quenched. Strategies include:

- Post-Reaction Quenching : Add ice-cold aqueous NaHCO₃ immediately after reaction completion to hydrolyze excess acylating agent .

- Chromatographic Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to detect chlorinated byproducts (Rf ~0.4 vs. 0.6 for target compound) .

- Recrystallization : Ethanol/water mixtures preferentially dissolve non-polar impurities, yielding >98% pure product .

Basic Question: What are the primary degradation pathways of this compound under physiological conditions?

Answer:

- Hydrolytic Degradation : Amide bond cleavage at pH >8 generates 2,5-dimethoxyaniline and propionic acid. Stability studies (pH 1–10, 37°C) show t₁/₂ of 12 hours at pH 7.4 .

- Oxidative Demethylation : CYP3A4 metabolizes methoxy groups to hydroxyl derivatives, detectable via LC-MS/MS .

- Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated aryl ring modifications; store in amber vials .

Advanced Question: How can reaction mechanisms for novel derivatives (e.g., piperidinyl analogs) be validated experimentally?

Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled propionamide to track acyl transfer via 2D NMR (HSQC, HMBC) .

- Kinetic Isotope Effects (KIE) : Compare rates of protio vs. deuterio substrates to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

- In Situ IR Spectroscopy : Monitor carbonyl stretching frequency shifts during reactions to confirm intermediate formation .

Basic Question: Which in vitro assays are appropriate for initial pharmacological screening of this compound?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate to measure IC₅₀ .

- Cell Viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC₅₀) .

- Receptor Binding : Radioligand displacement (³H-labeled antagonists) for GPCR targets (e.g., serotonin receptors) .

Advanced Question: How can batch-to-batch variability in crystallinity impact pharmacological data interpretation?

Answer:

Polymorphism or amorphous content alters solubility and bioavailability. Address via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.